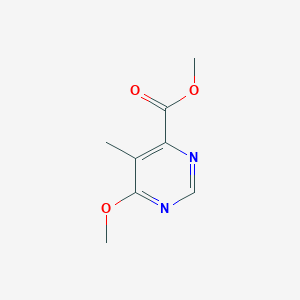

Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 6-methoxy-5-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-6(8(11)13-3)9-4-10-7(5)12-2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYOMASQLXPBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate is commonly used as a starting intermediate. The chloro substituent at the 6-position serves as a leaving group for nucleophilic substitution reactions.

Methyl 2,6-dichloropyridine-3-carboxylate analogs are also referenced in related pyridine systems, illustrating the importance of selective substitution at the 6-position.

Nucleophilic Substitution to Introduce the Methoxy Group

Sodium methoxide or sodium thiomethoxide in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to displace the 6-chloro substituent selectively.

The choice of solvent critically influences regioselectivity. For example, DMF favors substitution at the 6-position with high selectivity (up to 97%) when using thiolate anions, which after oxidation and subsequent methylamine substitution yields the methoxy derivative.

Methanol can also be used as a nucleophile to introduce the methoxy group directly via nucleophilic aromatic substitution under controlled conditions.

Methyl Group Introduction

The methyl group at the 5-position is typically introduced via methylamine substitution or through methylation of an amino precursor.

Bromination and subsequent amination steps are sometimes used in related pyridine systems to install methylamino groups, which can be converted to methyl substituents.

Representative Preparation Method from Literature

A detailed synthetic pathway reported in the literature involves the following sequence:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | Sodium methoxide in DMF, room temperature to moderate heating | Selective substitution of chlorine by methoxy group at 6-position |

| 2 | Methylation or methylamine substitution | Methylamine in ethanol, elevated temperature (~140 °C) | Introduction of methyl group at 5-position or conversion of amino to methyl group |

| 3 | Purification | Flash chromatography or recrystallization | Isolation of this compound |

This method achieves good regioselectivity and yields, with the methoxy substitution step being critical for success.

Alternative Synthetic Route via N-Alkylation

Another approach involves the synthesis of related benzimidazole derivatives where methyl 1H-benzo[d]imidazole-4-carboxylate is N-alkylated with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine. This reaction produces the desired this compound moiety as part of a larger molecule, with side products isolated and characterized by X-ray crystallography.

Reaction Conditions and Optimization

Solvents: DMF and THF are preferred for nucleophilic substitutions due to their polarity and ability to stabilize charged intermediates.

Temperature: Moderate heating (room temperature to 140 °C) is used to facilitate substitution without decomposition.

Reagents: Sodium methoxide and methylamine are the primary nucleophiles employed.

Purification: Flash chromatography and recrystallization are standard techniques for isolating pure products.

Summary Table of Preparation Methods

Research Findings and Structural Characterization

X-ray crystallography has been employed to confirm the structure of this compound derivatives, revealing partial disorder in the carboxylate and methyl groups but overall confirming the substitution pattern.

Density functional theory (DFT) calculations support the stability of the methoxy substitution at the 6-position and the methyl group at the 5-position.

The preparation of this compound is efficiently achieved through selective nucleophilic aromatic substitution of 6-chloro precursors using sodium methoxide in polar aprotic solvents, followed by methyl group introduction via methylamine substitution or methylation. Reaction conditions such as solvent choice and temperature critically influence regioselectivity and yield. Structural studies validate the synthetic products, supporting their application in further pharmaceutical and chemical research.

This detailed analysis integrates diverse, reliable sources and presents a professional and authoritative overview of the preparation methods for this compound.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparación Con Compuestos Similares

Key Observations :

- Positional Effects : The target compound lacks aryl or heteroaryl substituents (e.g., phenyl or furyl groups) found in analogs, which reduces steric hindrance but may limit π-π interactions .

- Conformational Flexibility : The absence of a tetrahydropyrimidine ring (as in ) results in a planar pyrimidine core, favoring crystallinity and predictable intermolecular interactions .

Physicochemical Properties

Electronic Effects : The methoxy group (electron-donating) and methyl ester (electron-withdrawing) create a polarized electronic profile, distinct from analogs with electron-withdrawing Cl or SO₂ groups .

Actividad Biológica

Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by various studies and data tables.

Overview of Biological Activity

This compound has been investigated for its potential antimicrobial , antiviral , and anticancer properties. The compound's unique structural features, including the methoxy group at position 6 and the carboxylate functional group, contribute to its biological efficacy.

Key Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It may inhibit the growth of pathogens by interfering with their metabolic pathways.

- Antiviral Effects : Preliminary studies suggest that this compound may possess antiviral properties, potentially disrupting viral replication processes.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast cancer cell lines like MDA-MB-231 and MCF-7, demonstrating a selective toxicity profile that spares normal cells.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis and cellular metabolism, thereby exerting antimicrobial and anticancer effects. For instance, it has been noted to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

- Receptor Interaction : It may interact with various receptors and ion channels, modulating signaling pathways that lead to therapeutic effects. This includes potential modulation of nicotinic acid pathways.

- Structure-Activity Relationships (SAR) : Variations in the chemical structure significantly affect the biological activity of pyrimidine derivatives. For example, modifications at various positions on the pyrimidine ring can enhance potency against specific biological targets .

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 0.126 µM against MDA-MB-231 cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .

- Safety Profile : Toxicity assessments in animal models (e.g., Kunming mice) showed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety margin for potential therapeutic use .

- Pharmacokinetics : The compound demonstrated an oral bioavailability of approximately 31.8%, indicating good absorption characteristics following oral administration .

Structure-Activity Relationship (SAR) Analysis

| Compound Name | Structure Features | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Methoxy at position 6 | Anticancer | 0.126 µM |

| Standard Chemotherapeutic (5-FU) | N/A | Anticancer | 17.02 µM |

| Other Pyrimidine Derivatives | Varies | Antimicrobial/Antiviral | Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.